molecular formula C14H11NO B14154280 1-Phenyl-2-(phenylimino)ethanone CAS No. 1865-10-7

1-Phenyl-2-(phenylimino)ethanone

Cat. No.: B14154280
CAS No.: 1865-10-7
M. Wt: 209.24 g/mol
InChI Key: IEVWCXLDHDCOHL-UHFFFAOYSA-N
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Description

1-Phenyl-2-(phenylimino)ethanone is an organic compound with the molecular formula C14H11NO It is characterized by the presence of a phenyl group attached to an ethanone backbone, with an imino group substituting one of the hydrogen atoms

Preparation Methods

The synthesis of 1-Phenyl-2-(phenylimino)ethanone can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with aniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently oxidized to yield the desired product . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism by which 1-Phenyl-2-(phenylimino)ethanone exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the MCR-1 protein, which is involved in antibiotic resistance . The compound binds to the active site of the protein, preventing it from catalyzing its normal reaction. Molecular docking studies have revealed that hydrogen bonding and hydrophobic interactions play crucial roles in this binding process .

Comparison with Similar Compounds

1-Phenyl-2-(phenylimino)ethanone can be compared with similar compounds such as:

Properties

CAS No.

1865-10-7

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

1-phenyl-2-phenyliminoethanone

InChI

InChI=1S/C14H11NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-11H

InChI Key

IEVWCXLDHDCOHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2

Origin of Product

United States

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